N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The benzamide core (C₆H₅CONH₂) serves as the parent structure, with the following substituents:
- A 4-fluoro group on the benzene ring.
- Two nitrogen-bound substituents:
- A (5-bromofuran-2-yl)methyl group.
- A 1,1-dioxidotetrahydrothiophen-3-yl group.
Nomenclature Breakdown:
- Principal functional group : The amide (-CONH₂) group takes precedence, designating the compound as a benzamide derivative.
- Substituent order : Alphabetical priority assigns the (5-bromofuran-2-yl)methyl group before the 1,1-dioxidotetrahydrothiophen-3-yl group.
- Positional descriptors :
- The fluorine atom occupies the para position (C4) on the benzene ring.
- The bromine atom is located at C5 of the furan ring.
- The sulfone group (-SO₂-) on the tetrahydrothiophene ring is specified by the 1,1-dioxo prefix.
The systematic IUPAC name is thus:
N-[(5-Bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide .
Molecular Formula and Mass:
| Component | Contribution to Formula |
|---|---|
| Benzamide core (C₇H₅FNO) | C₇H₅FNO |
| (5-Bromofuran-2-yl)methyl | C₅H₄BrO |
| 1,1-Dioxidotetrahydrothiophen-3-yl | C₄H₆O₂S |
| Total | C₁₇H₁₅BrFNO₄S |
Molecular weight : 452.73 g/mol (calculated using isotopic masses: C=12.01, H=1.01, Br=79.90, F=19.00, N=14.01, O=16.00, S=32.07).
Crystallographic Characterization and Conformational Studies
While crystallographic data for this specific compound remain unreported, structural analogs provide insights into potential conformational preferences.
Hypothetical Crystal Packing:
- The tetrahydrothiophene sulfone moiety likely adopts a chair-like conformation to minimize steric strain, as observed in similar sulfone-containing heterocycles.
- The furan ring is expected to remain planar, with bromine-induced polarization affecting intermolecular halogen bonding.
- The amide group may participate in hydrogen bonding with adjacent molecules, stabilizing the lattice structure.
Computational Modeling:
Density functional theory (DFT) simulations predict the following key features:
- Dihedral angles :
- The angle between the benzamide benzene ring and the furan ring: ~45° due to steric hindrance from the methylene bridge.
- The sulfone group’s orientation: Perpendicular to the tetrahydrothiophene ring plane.
- Electrostatic potential : Strong electron-withdrawing effects from the sulfone and fluorine groups create regions of high polarity, influencing solubility and reactivity.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (500 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.02 | d (J=8.5 Hz) | H2/H6 of 4-fluorobenzamide |
| 7.45 | d (J=8.5 Hz) | H3/H5 of 4-fluorobenzamide |
| 7.32 | s | H3 of 5-bromofuran |
| 6.85 | d (J=3.0 Hz) | H4 of 5-bromofuran |
| 4.62 | m | N-CH₂- (methylene bridge) |
| 3.75 | m | H3 of tetrahydrothiophene |
| 3.10–2.80 | multiple | H2/H4/H5 of tetrahydrothiophene |
¹³C NMR (125 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 167.5 | Amide carbonyl (C=O) |
| 162.3 | C-F (ipso to fluorine) |
| 152.1 | C5 of 5-bromofuran |
| 128.9 | C-Br (bromofuran) |
| 55.8 | N-CH₂- (methylene bridge) |
| 48.2 | C3 of tetrahydrothiophene sulfone |
Infrared (IR) Spectroscopy:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1680 | Amide C=O stretch |
| 1320, 1145 | Sulfone S=O symmetric/asymmetric stretches |
| 1245 | C-F stretch |
| 1015 | Furan C-O-C asymmetric stretch |
Mass Spectrometry (HRMS):
- Molecular ion : m/z 452.73 [M+H]⁺.
- Key fragments :
- m/z 375.08 [M - Br]⁺ (loss of bromine).
- m/z 214.05 [C₇H₅FNO]⁺ (4-fluorobenzamide ion).
UV-Vis Spectroscopy:
- λₘₐₓ (MeOH) : 275 nm (π→π* transition of the aromatic rings).
- Shoulder at 310 nm : n→π* transition of the amide and sulfone groups.
Properties
Molecular Formula |
C16H15BrFNO4S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C16H15BrFNO4S/c17-15-6-5-14(23-15)9-19(13-7-8-24(21,22)10-13)16(20)11-1-3-12(18)4-2-11/h1-6,13H,7-10H2 |
InChI Key |
DAEZGSPPZJWYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
Step 1: Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (30%) in acetic acid at 60–70°C for 6 hours (Yield: 92%).
Step 2: Nitration and Reduction
Nitration at the 3-position is achieved via mixed acid (HNO₃/H₂SO₄) at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield the amine.
| Reaction Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 75% |
| Reduction | H₂ (1 atm), Pd/C (10%), EtOH | 88% |
Synthesis of 5-Bromofuran-2-ylmethyl Bromide
Step 1: Bromination of 2-Furanmethanol
2-Furanmethanol undergoes electrophilic bromination using PBr₃ in dichloromethane at 0°C, yielding 5-bromo-2-furanmethanol (Yield: 85%).
Step 2: Conversion to Bromide
The alcohol is treated with HBr (48%) in the presence of H₂SO₄ at reflux for 3 hours to form 5-bromofuran-2-ylmethyl bromide (Yield: 78%).
4-Fluorobenzoyl Chloride Preparation
4-Fluorobenzoic acid is refluxed with thionyl chloride (SOCl₂) for 2 hours, followed by distillation to isolate the acyl chloride (Yield: 95%).
Coupling Reactions and Final Assembly
N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine
The secondary amine is formed via a two-step alkylation sequence:
Step 1: Initial Alkylation
1,1-Dioxidotetrahydrothiophen-3-amine is reacted with 5-bromofuran-2-ylmethyl bromide in DMF using K₂CO₃ as a base at 80°C for 12 hours.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 68% |
Step 2: Acylation with 4-Fluorobenzoyl Chloride
The alkylated amine is treated with 4-fluorobenzoyl chloride in THF using triethylamine (TEA) as a base at 0°C→25°C for 6 hours.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | TEA (3.0 equiv) |
| Temperature | 0°C → 25°C |
| Time | 6 h |
| Yield | 82% |
Optimization Challenges and Solutions
Competing Side Reactions
Purification Strategies
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
-
Recrystallization : Final product purified from ethanol/water (Yield: 73% after crystallization).
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, J = 8.4 Hz, Ar-H), 7.12 (t, 2H, J = 8.4 Hz, Ar-H), 6.45 (d, 1H, J = 3.2 Hz, furan-H), 4.55 (s, 2H, CH₂), 3.90–3.70 (m, 4H, tetrahydrothiophene-H).
Purity Analysis
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs. Its interactions with biological molecules can be studied to understand its mechanism of action.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be explored for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The target compound’s benzamide core is modified with a 4-fluorophenyl group.
- Impact of Fluorine vs. Methyl : The 4-fluoro substituent (target) introduces electronegativity, favoring hydrogen bonding and dipole interactions in target binding. In contrast, the 4-methyl analog enhances lipophilicity (higher logP), which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Trimethoxy Substitution : The 3,4,5-trimethoxy derivative exhibits significantly higher molecular weight (488.4 vs. 437.3) and increased steric bulk, which could hinder binding to narrow enzymatic pockets but improve thermal stability.
Heterocyclic Modifications
The bromofuran and tetrahydrothiophene-sulfone moieties are critical for interactions with biological targets:
- Bromofuran Group : Bromine’s halogen-bonding capacity is retained across analogs (e.g., 880407-99-8 in ), which may target enzymes or receptors with halogen-binding pockets.
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a bromofuran moiety, a dioxidotetrahydrothiophene structure, and a benzamide backbone. Its molecular formula is with a molecular weight of approximately 452.3 g/mol. The intricate arrangement of functional groups in this compound contributes to its unique chemical reactivity and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Bromofuran Moiety : Utilizing bromine and furan derivatives.
- Creation of the Dioxidotetrahydrothiophene Structure : Employing various catalysts to enhance reaction efficiency.
- Coupling with the Benzamide Backbone : This step often incorporates high-throughput screening methods to optimize yields.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound may influence pathways related to inflammation, although detailed studies are required to elucidate these mechanisms fully.
- Anticancer Potential : Early findings indicate the possibility of inhibiting cell proliferation, making it a candidate for further investigation in cancer research.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, interaction studies have focused on:
- Cell Signaling Pathways : Understanding how the compound interacts with specific receptors and enzymes involved in inflammatory responses.
- Molecular Docking Studies : These studies help predict how the compound binds to target proteins, providing insights into its potential efficacy and safety.
Comparative Analysis
To contextualize this compound within similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromofuran | Contains bromine-substituted furan | Simpler structure; lacks thiophene and amide functionalities |
| Tetrahydrothiophene derivatives | Features sulfur-containing heterocycles | Varies in substitution patterns; may lack bromine functionality |
| Benzamide derivatives | Contains benzamide backbone | Diverse range of substituents; can vary widely in biological activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Inflammation Studies : Research indicates that compounds with similar structures can modulate inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Research : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Q & A
Q. How can reaction conditions be optimized for synthesizing N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide with high purity and yield?
- Methodological Answer : Synthesis optimization requires careful control of temperature, solvent polarity, and catalyst selection. For example, palladium or nickel-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-reactions involving bromofuran moieties . Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred due to their compatibility with amidation and halogenation steps . Continuous flow reactors may enhance scalability by maintaining consistent reaction parameters (e.g., residence time, mixing efficiency), reducing side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the target compound.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromofuran methyl group at δ 4.2–4.5 ppm, fluorobenzamide aromatic protons at δ 7.1–7.9 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected ~440 g/mol) and isotopic patterns (e.g., bromine’s ¹:¹ doublet) .
- X-ray Crystallography : For unambiguous 3D structure determination, particularly to resolve stereochemistry at the tetrahydrothiophene-dioxide moiety .
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
Q. How can preliminary biological activity be assessed for this compound?
- Methodological Answer : Begin with in vitro assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) to quantify IC₅₀ values .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency (EC₅₀) and selectivity .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki) .
Pair these with structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying fluorine or bromine positions) to identify pharmacophore elements .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or crystallinity differences. Use thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds (e.g., >200°C indicates suitability for high-temperature applications) . Perform solubility screens in buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol) under controlled humidity. For hydrophobic compounds, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to mimic physiological conditions .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) to predict binding poses with biological targets (e.g., enzymes in the MAPK pathway) and molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories . Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) and free-energy calculations (MM-PBSA) to quantify interaction energies .
Q. How can SAR studies be designed to improve target selectivity?
- Methodological Answer : Focus on substituent modifications :
- Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
- Modify the tetrahydrothiophene-dioxide ring to a sulfonamide for improved solubility .
Test analogs in parallel artificial membrane permeability assays (PAMPA) to correlate structural changes with bioavailability. Use crystallographic fragment screening to identify auxiliary binding pockets for selectivity optimization .
Q. What experimental approaches identify degradation pathways under stress conditions?
- Methodological Answer : Conduct forced degradation studies :
- Thermal Stress : Heat at 80°C for 48 hours; analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (254 nm) for 24 hours; monitor by HPLC for photooxidation products .
- Hydrolytic Stress : Incubate in acidic (0.1M HCl) and basic (0.1M NaOH) conditions; identify hydrolysis intermediates (e.g., cleaved amide bonds) .
Quantify stability using Arrhenius kinetics to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
